molecular formula C7H15NO2 B7804828 DL-alpha-Methylleucine CAS No. 5632-91-7

DL-alpha-Methylleucine

Cat. No.: B7804828
CAS No.: 5632-91-7
M. Wt: 145.20 g/mol
InChI Key: ARSWQPLPYROOBG-UHFFFAOYSA-N
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Description

DL-alpha-Methylleucine, also known as 2-amino-2,4-dimethylpentanoic acid, is an organic compound belonging to the class of alpha-amino acids. It is characterized by the presence of a methyl group attached to the alpha carbon, which is adjacent to the carboxyl group. This compound is a derivative of leucine, a branched-chain amino acid, and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-alpha-Methylleucine can be synthesized through several methods. One common approach involves the Pd0-mediated 11C-Methylation and microfluidic hydrogenation. This method is particularly useful for producing radiolabeled compounds for positron emission tomography (PET) imaging . Another method involves the derivatization of amino acids using propyl chloroformate and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

DL-alpha-Methylleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

DL-alpha-Methylleucine has a wide range of applications in scientific research:

Mechanism of Action

DL-alpha-Methylleucine exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is the branched-chain amino acid aminotransferase enzyme, which plays a crucial role in amino acid metabolism . The compound’s mechanism of action involves the modulation of protein synthesis and metabolic pathways, making it valuable for studying various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Leucine: A branched-chain amino acid essential for protein synthesis.

    Isoleucine: Another branched-chain amino acid with similar metabolic functions.

    Valine: A branched-chain amino acid involved in muscle metabolism.

Uniqueness

DL-alpha-Methylleucine is unique due to the presence of the methyl group on the alpha carbon, which distinguishes it from other branched-chain amino acids. This structural difference imparts unique chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932183
Record name 2-Methylleucine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-24-1, 5632-91-7
Record name α-Methyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-24-1
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Record name alpha-Methylleucine
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Record name NSC16592
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Record name 2-Methylleucine
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Record name DL-α-methylleucine
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Record name .ALPHA.-METHYLLEUCINE, DL-
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